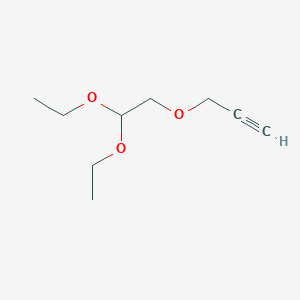

3-(2,2-Diethoxyethoxy)prop-1-yne

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,2-diethoxyethoxy)prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXXQIJFXGGJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COCC#C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation: Alkynes and Acetals in Modern Synthesis

The versatility of organic synthesis lies in the strategic use of functional groups. Alkynes and acetals, both present in 3-(2,2-diethoxyethoxy)prop-1-yne, are cornerstones of modern synthetic methodologies.

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are highly valued building blocks. masterorganicchemistry.comwikipedia.org Their high energy content makes their reactions thermodynamically favorable and often irreversible. nih.gov The two orthogonal π-bonds within the alkyne functionality allow for a diverse range of transformations, serving as precursors to alkanes, alkenes, aldehydes, and ketones. masterorganicchemistry.comwikipedia.org Terminal alkynes, in particular, are notable for their acidic proton, which can be removed to form a nucleophilic acetylide, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.comwikipedia.org

Acetals, on the other hand, are characterized by two ether groups attached to the same carbon atom. They are primarily utilized as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under basic and nucleophilic conditions and their ease of conversion back to the carbonyl group under acidic conditions. This protective role is crucial in multi-step syntheses where specific carbonyl groups need to be shielded from unwanted reactions.

A Closer Look: Structure and Functionality of 3 2,2 Diethoxyethoxy Prop 1 Yne

The molecular structure of 3-(2,2-diethoxyethoxy)prop-1-yne, with the chemical formula C9H16O3, integrates both a terminal alkyne and an acetal (B89532) functional group. fluorochem.co.ukuni.lusigmaaldrich.com This unique combination bestows upon it a dual reactivity profile. The terminal alkyne provides a site for a variety of addition and coupling reactions, while the diethoxyethoxy moiety, containing the acetal, offers a stable yet cleavable protecting group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98166-29-1 |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C under an inert atmosphere |

| Source: fluorochem.co.uksigmaaldrich.comachemblock.com |

The molecule's structure consists of a propargyl group (a three-carbon chain with a terminal alkyne) linked via an ether oxygen to a 2,2-diethoxyethanol (B41559) unit. The acetal functionality is specifically a diethyl acetal of 2-hydroxyacetaldehyde. This arrangement allows for the introduction of the propargyl group into a target molecule, with the acetal serving as a latent aldehyde.

A Historical Perspective: the Rise of Propargyl Ethers

The study of ethers dates back to the 16th century with the work of Valerius Cordus, who first synthesized diethyl ether. yale.edu However, the specific chemistry of propargyl ethers, a class of compounds characterized by a propargyl group attached to an oxygen atom, gained significant traction much later with the advancement of synthetic methodologies.

Initially, research focused on the synthesis and basic reactivity of propargyl ethers. A common synthetic route involves the reaction of an alcohol with a propargyl halide in the presence of a base. researchgate.net Over time, the focus has shifted towards their application as versatile synthetic intermediates. The presence of the alkyne functionality allows for their participation in a wide array of reactions, including cycloadditions, coupling reactions, and rearrangements. researchgate.netntnu.edu

Propargyl ethers have also found utility as protecting groups in carbohydrate and peptide chemistry. nih.govuniversiteitleiden.nl Their minimal steric bulk and specific reactivity make them advantageous in complex syntheses. nih.gov The development of methods for their selective cleavage has further enhanced their applicability. nih.gov

The Horizon: Current and Future Research Directions

Etherification and Alkylation Routes to Access the 2,2-Diethoxyethoxy Moiety

The Williamson ether synthesis is a cornerstone for constructing the ether bond in this compound. youtube.combyjus.comchemistrytalk.orgmasterorganicchemistry.com This method generally involves the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com

Reaction of Propargyl Alcohols with 2-Bromo-1,1-diethoxyethane

One common approach involves the reaction of propargyl alcohol with 2-bromo-1,1-diethoxyethane. In a typical procedure, propargyl alcohol is deprotonated by a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane in an SN2 reaction to yield the desired ether. youtube.combyjus.com

A specific example of this methodology is seen in the synthesis of a related compound, where a substituted alcohol was treated with sodium hydride to form the alkoxide, which was then reacted with 2-bromo-1,1-diethoxyethane at reflux. nih.gov The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to facilitate the SN2 pathway. chemistrytalk.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Propargyl alcohol | 2-Bromo-1,1-diethoxyethane | Sodium hydride (NaH) | Tetrahydrofuran (THF) | This compound |

Deprotonation of Propargyl Alcohol Derivatives Followed by Alkylation

This strategy is a variation of the Williamson ether synthesis where propargyl alcohol is first deprotonated to generate a more potent nucleophile, the propargyl alkoxide. youtube.commasterorganicchemistry.com Common bases used for this deprotonation include sodium hydride (NaH), which is favored because the byproduct, hydrogen gas, is inert and easily removed from the reaction mixture. youtube.com Other strong bases like potassium hydroxide (B78521) can also be employed. byjus.com

Once the alkoxide is formed, it is reacted with an alkylating agent, such as 2-bromo-1,1-diethoxyethane, to form the final product. nih.gov The reaction is an SN2 displacement, and therefore works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

| Alcohol | Base | Alkylating Agent | Product |

| Propargyl alcohol | Sodium Hydride (NaH) | 2-Bromo-1,1-diethoxyethane | This compound |

| Propargyl alcohol | Potassium Hydroxide (KOH) | 2-Bromo-1,1-diethoxyethane | This compound |

Convergent Synthesis Approaches Involving Alkynes and Acetals

Convergent synthesis offers an alternative route where the molecule is assembled from larger, pre-functionalized fragments. In the context of this compound, this could involve the coupling of a propargyl-containing fragment with a 2,2-diethoxyethanol (B41559) derivative.

For instance, a Lewis acid-mediated addition of a propargyl anion to a suitable electrophile can be employed. acs.org While not directly reported for this specific compound, analogous syntheses have utilized the addition of a protected propargyl alcohol anion to an epoxide, followed by further functionalization. acs.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for maximizing yield and ensuring the scalability of the synthesis. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

For the Williamson ether synthesis, the use of a strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the alcohol without competing side reactions. youtube.com The choice of solvent is also critical; aprotic polar solvents like DMF or acetonitrile (B52724) are often used as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. chemistrytalk.org

Reaction temperature and time are also important variables. While some Williamson ether syntheses can proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides. byjus.com Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C. byjus.com

Isolation and Purification Techniques in Synthetic Research

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and residual solvent. Common work-up procedures involve quenching the reaction with water, followed by extraction of the product into an organic solvent. thieme-connect.de The organic layers are then combined, dried over an agent like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. thieme-connect.de

For the purification of this compound, which is a liquid at room temperature, flash column chromatography is a widely used technique. thieme-connect.desigmaaldrich.com This method separates compounds based on their polarity, allowing for the isolation of the desired product in high purity. thieme-connect.de The choice of solvent system for chromatography (e.g., hexane/ethyl acetate) is determined by the polarity of the target compound. thieme-connect.de

| Technique | Purpose | Common Reagents/Materials |

| Quenching | To stop the reaction and neutralize reactive species. | Water, aqueous acid (e.g., HCl) nih.gov |

| Extraction | To separate the product from the aqueous phase. | Ethyl acetate, Dichloromethane thieme-connect.de |

| Drying | To remove residual water from the organic phase. | Sodium sulfate, Magnesium sulfate thieme-connect.de |

| Solvent Removal | To concentrate the product. | Rotary evaporator thieme-connect.de |

| Purification | To isolate the pure product from impurities. | Flash column chromatography (Silica gel) thieme-connect.de |

Transformations Involving the Terminal Alkyne

The terminal alkyne in this compound is a region of high electron density, making it susceptible to a variety of chemical reactions.

Metal-Catalyzed Hydrofunctionalization Reactions

Metal catalysts play a crucial role in the hydrofunctionalization of alkynes, a process that involves the addition of an H-X bond across the carbon-carbon triple bond. While specific studies on the metal-catalyzed hydrofunctionalization of this compound are not extensively documented in the provided search results, the general principles of alkyne hydrofunctionalization can be applied. For instance, ruthenium complexes are known to be effective catalysts for a wide range of organic oxidations, including those involving alkynes. ethernet.edu.et These reactions can lead to the formation of various functionalized alkenes, which are valuable synthetic intermediates.

A related transformation is the iron-catalyzed cyclization of similar propargyl ethers. For example, 1-[3-(2,2-diethoxyethoxy)prop-1-ynyl]-3,5-dimethylbenzene undergoes cyclization in the presence of iron(III) chloride hexahydrate in acetone (B3395972) to yield (2,5-dihydrofuran-3-yl)(3,5-dimethylphenyl)methanone in high yield. thieme-connect.de This reaction highlights the potential for metal-catalyzed intramolecular reactions involving the alkyne and other parts of the molecule.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Ring Systems)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org The terminal alkyne of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole reacting with the alkyne to form a new ring system. wikipedia.org

A notable example is the intramolecular [3+2] cycloaddition. While a direct example with this compound is not provided, a similar strategy has been employed in the synthesis of complex molecules. nih.gov For instance, a nitrile oxide can be generated in situ and undergo an intramolecular cycloaddition with an alkyne to form a fused isoxazoline (B3343090) ring system. nih.gov This type of reaction demonstrates the utility of the alkyne as a reactive partner in constructing complex polycyclic frameworks. nih.gov The Huisgen 1,3-dipolar cycloaddition, which can occur between an organic azide (B81097) and an alkyne to form a 1,2,3-triazole, is another important example of this reaction class. wikipedia.org

Oxidative and Reductive Manipulations of the Carbon-Carbon Triple Bond

The carbon-carbon triple bond can be either oxidized or reduced to access different functional groups.

Oxidative Reactions: Oxidation of the alkyne can lead to various products depending on the reagents and reaction conditions. Strong oxidizing agents can cleave the triple bond, while milder reagents can lead to the formation of α-dicarbonyl compounds or other oxygenated products. Ruthenium complexes are known to be versatile catalysts for a variety of oxidation reactions. ethernet.edu.et

Reductive Reactions: Reduction of the alkyne can yield either an alkene or an alkane. The stereochemical outcome of the reduction is often controllable. For example, reduction of an alkyne to an E-olefin can be achieved using lithium aluminum hydride. nih.gov This transformation is a key step in the synthesis of various complex molecules. nih.gov

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-rich nature of the alkyne allows it to undergo both nucleophilic and electrophilic addition reactions. byjus.comwikipedia.org

Nucleophilic Addition: In a nucleophilic addition reaction, an electron-rich species (the nucleophile) attacks one of the carbon atoms of the triple bond. wikipedia.org This type of reaction often requires activation of the alkyne or the use of a strong nucleophile. For example, stabilized carbanions can act as nucleophiles and add to alkynes. uwindsor.ca

Electrophilic Addition: In an electrophilic addition reaction, an electron-deficient species (the electrophile) initiates the reaction by attacking the π-system of the alkyne. byjus.com This leads to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. uwindsor.ca The regioselectivity of this addition is often governed by the stability of the resulting carbocation.

Reactivity of the Diethoxy Acetal Functional Group

The diethoxy acetal group is generally stable under neutral and basic conditions but is susceptible to reaction under acidic conditions.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the diethoxy acetal group of this compound can be hydrolyzed to reveal an aldehyde functional group. whiterose.ac.ukyoutube.com This reaction proceeds through a series of protonation and nucleophilic attack steps. youtube.com The hydrolysis of acetals is a common strategy in organic synthesis for the deprotection of aldehydes and ketones. youtube.com For instance, in a multi-step synthesis, an acetal was hydrolyzed to an aldehyde using aqueous hydrochloric acid. nih.govacs.org

Transacetalization Reactions: Under acidic conditions, in the presence of a different alcohol, the diethoxy acetal can undergo a transacetalization reaction. This involves the exchange of the ethoxy groups for the new alcohol, forming a different acetal. This reaction is an equilibrium process, and the outcome can be controlled by the reaction conditions, such as the concentration of the alcohol used.

Condensation Reactions with Carbonyl Compounds

Carbonyl condensation reactions, such as the aldol (B89426) reaction, are fundamental carbon-carbon bond-forming processes in organic chemistry. libretexts.orglibretexts.org These reactions typically involve the reaction of an enolate, generated from a carbonyl compound, with another carbonyl compound. libretexts.orgvanderbilt.edu The terminal alkyne of this compound can be converted into a nucleophile, which can then participate in condensation-type reactions with various carbonyl compounds. This approach provides a pathway to more complex molecules containing both the acetal-protected diethoxyethoxy group and a newly formed stereocenter.

The general mechanism for a carbonyl condensation reaction involves the formation of a nucleophilic enolate from one carbonyl partner, which then adds to the electrophilic carbonyl group of the second partner. libretexts.org This is followed by a protonation step to yield a β-hydroxy carbonyl compound. libretexts.org The equilibrium of the aldol reaction is influenced by the reaction conditions and the structure of the substrates. libretexts.org

Selective Deprotection Strategies

The acetal group in this compound serves as a protecting group for a carbonyl functionality. The selective removal of this group is a crucial step in many synthetic sequences to unmask the aldehyde or ketone for further transformations. Acid-catalyzed hydrolysis is a common method for the deprotection of acetals. For instance, treatment with aqueous hydrochloric acid can effectively cleave the acetal to reveal the corresponding aldehyde. acs.org This selective deprotection allows for the sequential manipulation of the different functional groups within the molecule, a key strategy in multi-step organic synthesis.

Intramolecular Cyclization Cascades

Intramolecular cyclization reactions are powerful tools for the construction of cyclic compounds, often with high stereoselectivity. nih.gov The presence of both an alkyne and a protected carbonyl precursor in this compound makes it an ideal substrate for various intramolecular cyclization cascades.

Lewis Acid-Catalyzed Conia-Ene Reactions (e.g., FeCl₃·6H₂O catalysis)

The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of unsaturated carbonyl compounds. organic-chemistry.org It represents an intramolecular version of the more general ene reaction. organic-chemistry.org While thermal Conia-ene reactions often require high temperatures, the development of catalytic versions has significantly broadened their applicability. organic-chemistry.orgrsc.orgwikipedia.org

Iron(III) chloride has emerged as an effective and inexpensive catalyst for Conia-ene cyclizations. nih.gov For example, the reaction of a derivative of this compound, specifically 1-[3-(2,2-diethoxyethoxy)prop-1-ynyl]-3,5-dimethylbenzene, in the presence of a catalytic amount of FeCl₃·6H₂O in acetone, leads to the formation of a cyclized product. thieme-connect.de This reaction proceeds via an intramolecular attack of the enol or enolate, formed from the deprotected carbonyl, onto the alkyne, which is activated by the Lewis acid. organic-chemistry.orgwikipedia.org The reaction is often stereospecific, affording specific isomers of the resulting alkylidenecyclopentanes. nih.gov

Table 1: FeCl₃·6H₂O-Catalyzed Conia-Ene Cyclization thieme-connect.de

| Substrate | Catalyst | Solvent | Time (h) | Product | Yield (%) |

| 1-[3-(2,2-Diethoxyethoxy)prop-1-ynyl]-3,5-dimethylbenzene | FeCl₃·6H₂O (5 mol%) | Acetone | 0.5 | (2,5-Dihydrofuran-3-yl)(3,5-dimethylphenyl)methanone | 99 |

Other Electrophilic and Radical Initiated Cyclizations

Beyond Lewis acid catalysis, intramolecular cyclizations of substrates derived from this compound can be initiated by other electrophilic species or through radical pathways. These methods provide alternative routes to carbocyclic and heterocyclic frameworks. For instance, intramolecular hydroaryloxylation and hydroamination of alkynes can be achieved under phase-transfer catalysis, offering a metal-free approach to heterocycle synthesis. scirp.org

Catalytic Activation and Directed Functionalization

The terminal alkyne of this compound is amenable to a variety of catalytic activation and functionalization reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. eie.gr

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium and Copper-mediated)

Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of C-C and C-X bonds. eie.grnih.gov Palladium and copper catalysts are particularly prominent in the functionalization of terminal alkynes. eie.grnih.gov

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a widely used method for coupling terminal alkynes with aryl or vinyl halides. umb.edu This reaction would allow for the direct attachment of an aryl or vinyl group to the alkyne terminus of this compound. The general mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. umb.edulibretexts.org

Copper can also mediate other transformations of alkynes, such as oxidative cyclizations and trifluoromethylation reactions. rsc.orgrsc.org Palladium catalysts are also employed in a variety of other coupling reactions, including Suzuki, Heck, and Negishi couplings, which could be applied to derivatives of this compound to further elaborate its structure. libretexts.orgnih.govorganic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Reactions Applicable to Alkynes

| Reaction Name | Catalyst System | Reactant 1 | Reactant 2 | Product Type |

| Sonogashira Coupling umb.edu | Pd catalyst, Cu(I) co-catalyst, base | Terminal Alkyne | Aryl/Vinyl Halide | Internal Alkyne |

| Suzuki Coupling libretexts.org | Pd catalyst, base | Organoboron compound | Aryl/Vinyl Halide | Biaryl/Styrene |

| Heck Reaction libretexts.org | Pd catalyst, base | Alkene | Aryl/Vinyl Halide | Substituted Alkene |

| Copper-Mediated Cyclization rsc.org | Cu catalyst | Oxime acetate, NaSCN | - | 2-Aminothiazole |

Gold and Silver Catalysis for Alkyne Activation

Gold and silver catalysts, particularly in their +1 oxidation state, are powerful tools for the activation of alkynes toward nucleophilic attack. Their strong affinity for carbon-carbon triple bonds, a consequence of relativistic effects in the case of gold, allows for the facile formation of π-complexes. chimia.ch This coordination polarizes the alkyne, rendering it susceptible to intramolecular or intermolecular addition of nucleophiles. While specific studies on the gold and silver-catalyzed transformations of this compound are not extensively documented in the literature, the reactivity of analogous propargyl ethers and acetals provides a strong basis for predicting its behavior.

A common reaction pathway involves the activation of the alkyne followed by the nucleophilic attack of a tethered oxygen atom. For propargylic systems, this can lead to a variety of outcomes, including cycloisomerization and rearrangement reactions. Gold(I) and silver(I) complexes are known to catalyze the cyclization of alkynols and their derivatives to form heterocyclic compounds such as furans and pyrans. For instance, the intramolecular hydroalkoxylation of alkynes is a well-established method for the synthesis of cyclic enol ethers.

In the context of this compound, the etheral oxygen or the acetal oxygen could potentially act as the intramolecular nucleophile. Gold and silver catalysts are also known to promote multicomponent reactions, where the activated alkyne can react with two or more other reactants in a single operation. researchgate.net These reactions, such as the A3 (aldehyde-alkyne-amine) coupling, demonstrate the versatility of gold and silver catalysts in forming complex molecular architectures from simple alkyne precursors. researchgate.net

Furthermore, gold and silver catalysts can induce rearrangements of propargylic esters and acetals. chimia.chnih.gov For example, a 1,3-acyloxy migration in propargyl esters, mediated by silver catalysts, can be followed by a Diels-Alder reaction to generate complex polycyclic structures. nih.gov While this compound does not possess an ester group, the principle of alkyne activation leading to rearrangements highlights the potential for complex transformations.

The table below summarizes representative gold- and silver-catalyzed reactions of alkynes that are mechanistically relevant to the potential transformations of this compound.

| Catalyst | Alkyne Substrate Type | Reaction Type | Product Type | Reference(s) |

| Gold(I) | Internal Alkyne | 1,3-Acyloxy Migration | Allenyl Acetate | chimia.ch |

| Silver(I) | 1,9-Dien-4-yne Ester | 1,3-Acyloxy Migration/Diels-Alder | Partially Hydrogenated Isoquinoline | nih.gov |

| Gold(I) | Terminal Alkyne, Aldehyde, Amine | A3-Coupling | Propargylamine | researchgate.net |

| Silver(I) | Carbonyl Ylide, 2-(1-alkynyl)-2-alken-1-one | (3+3)-Cycloannulation | Oxa-bridged Furan | rsc.org |

Ruthenium-Mediated Transformations

Ruthenium complexes offer a distinct reactivity profile for the transformation of alkynes compared to gold and silver. While the latter predominantly act as π-acids, ruthenium can engage in a wider range of catalytic cycles, including redox isomerization and C-H activation.

A notable transformation relevant to this compound is the ruthenium-catalyzed gem-hydrogenation of internal alkynes. researchgate.netnih.gov This process involves the addition of both hydrogen atoms from H₂ to the same carbon of the alkyne, generating a ruthenium-carbene intermediate. In substrates containing a propargylic ether or acetal, this intermediate can undergo a subsequent C-H insertion reaction. researchgate.netnih.gov For a derivative of this compound, this could lead to the formation of novel spirocyclic or bridged heterocyclic systems. The reaction is typically catalyzed by complexes such as [Cp*RuCl]₄ and proceeds via an η³-vinyl carbene intermediate that is kinetically competent for the C-H insertion. researchgate.netnih.gov

Another significant ruthenium-catalyzed reaction is the redox isomerization of propargylic alcohols to α,β-unsaturated aldehydes and ketones. nih.gov Although this compound is an ether, this reaction highlights the ability of ruthenium catalysts to mediate internal redox processes in propargylic systems. The reaction often utilizes a ruthenium complex in conjunction with a co-catalyst like indium triflate. nih.gov

The table below presents research findings on ruthenium-mediated transformations of substrates structurally related to this compound, demonstrating the potential for C-H insertion reactions.

| Ruthenium Catalyst | Substrate | Reaction Type | Product | Yield (%) | Reference(s) |

| [CpRuCl]₄ | 1,3-Enyne with propargylic ether | gem-Hydrogenation/C-H Insertion | Tetrahydrofuran derivative | High | nih.gov |

| [CpRuCl]₄ | 1,3-Enyne with propargylic acetal | gem-Hydrogenation/C-H Insertion | Spirocyclic ether | Moderate to Good | researchgate.net |

Stereochemical Control and Diastereoselective Transformations

The presence of a stereocenter, such as the one bearing the diethoxyethoxy group in derivatives of this compound, introduces the possibility of stereochemical control in its transformations. The development of diastereoselective reactions is a cornerstone of modern organic synthesis, enabling the synthesis of complex molecules with defined three-dimensional structures.

In the context of cyclization reactions involving this compound or its derivatives, the existing stereocenter can influence the stereochemical outcome of newly formed stereocenters, a phenomenon known as diastereoselection. For instance, in a potential intramolecular cyclization, the bulky diethoxyethoxy group would likely favor a transition state that minimizes steric interactions, leading to the preferential formation of one diastereomer over another.

While specific studies on the diastereoselective transformations of this compound are limited, related literature provides valuable insights. For example, stereocontrolled intramolecular [3+2] cycloadditions have been used to construct substituted tetrahydropyran (B127337) ring systems with excellent stereocontrol. nih.gov In such reactions, the geometry of the starting material directly influences the stereochemistry of the product.

Furthermore, silver-catalyzed (3+3)-cycloannulations have been reported to proceed with high diastereoselectivity, affording complex bridged heterocyclic systems. rsc.org Radical cascade cyclizations have also been shown to produce indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org These examples underscore the potential for achieving high levels of stereochemical control in reactions of substrates similar to this compound.

The following table summarizes findings from diastereoselective reactions of structurally relevant compounds, illustrating the principles of stereochemical control that could be applied to transformations of this compound.

| Reaction Type | Substrate Type | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) | Reference(s) |

| [3+2] Cycloaddition | Enantioenriched dipolarophile | None (thermal) | Formation of a fused THP ring system | Single stereoisomer | nih.gov |

| (3+3)-Cycloannulation | Carbonyl ylide and 2-(1-alkynyl)-2-alken-1-one | Silver catalyst | Formation of an oxa-bridged furan | Excellent | rsc.org |

| Radical Cascade Cyclization | N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides | Phosphoryl or sulfonyl radicals | Formation of indole-fused diazepines | Excellent | rsc.org |

Versatility as a C3 Building Block in Retrosynthetic Analysis

In the strategic planning of organic synthesis, known as retrosynthetic analysis, this compound is recognized as a key three-carbon (C3) building block. jaydevchemicals.com Its bifunctional nature, possessing both a nucleophilic alkyne and a masked electrophilic aldehyde, provides chemists with a powerful tool for disconnecting complex target molecules into simpler, readily available starting materials. The alkyne can participate in various coupling reactions to form new carbon-carbon bonds, while the acetal can be hydrolyzed to reveal the aldehyde functionality for subsequent reactions like additions, condensations, or oxidations. This dual reactivity makes it a strategic component in the synthesis of a variety of organic structures. jaydevchemicals.comevitachem.com

Construction of Complex Polyfunctional Scaffolds

The unique chemical properties of this compound make it an ideal starting material for the construction of intricate molecular architectures containing multiple functional groups.

Synthesis of Substituted Heterocycles (e.g., Dihydrofurans, Tetrahydropyrans, Quinoxalin-2-ones)

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, as these structures are prevalent in a vast array of natural products and pharmaceutical agents. cem.com this compound has proven to be a valuable precursor for the synthesis of various substituted heterocycles.

Dihydrofurans: Dihydrofurans are important structural motifs found in numerous biologically active compounds. researchgate.netnih.gov The alkyne functionality of this compound can be utilized in cyclization reactions to form the dihydrofuran ring. For instance, reactions involving intramolecular hydroalkoxylation or other metal-catalyzed cyclizations can lead to the formation of substituted 2,3-dihydrofurans. organic-chemistry.org

Tetrahydropyrans: The tetrahydropyran ring is another common feature in many natural products with significant biological activity. organic-chemistry.orgnih.gov The synthesis of tetrahydropyrans can be achieved through various strategies, including the Prins cyclization. beilstein-journals.org This reaction involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The aldehyde functionality, unmasked from the acetal of this compound, can participate in such cyclizations to yield highly substituted tetrahydropyran structures. beilstein-journals.org

Quinoxalin-2-ones: Quinoxalin-2-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. thieme-connect.deorganic-chemistry.orgresearchgate.net The synthesis of these compounds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The aldehyde derived from this compound can be a precursor to the required dicarbonyl species, enabling the construction of the quinoxalin-2-one scaffold. thieme-connect.deresearchgate.net

Formation of Fused Ring Systems and Polycyclic Architectures

Beyond the synthesis of single heterocyclic rings, this compound is also instrumental in the construction of more complex fused ring systems and polycyclic architectures. These intricate structures are often found at the core of complex natural products. Intramolecular reactions, where both the alkyne and the aldehyde (or a derivative thereof) participate in the ring-forming process, can lead to the formation of bicyclic and polycyclic frameworks. nih.gov For example, an intramolecular [3+2] cycloaddition has been utilized to form a fused tetrahydropyran ring system. acs.org

Intermediate in the Synthesis of Biologically Active Molecules

The versatility of this compound extends to its use as a key intermediate in the synthesis of molecules with significant therapeutic potential.

Precursor to BACE1 Inhibitors for Neurological Disorders

Beta-secretase 1 (BACE1) is a key enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. The development of BACE1 inhibitors is a major focus of research for the treatment of this and other neurological disorders. acs.org The compound this compound has been utilized as a precursor in the synthesis of potent BACE1 inhibitors. acs.org Specifically, it has been used in the construction of a substituted, fused tetrahydropyran ring system which serves as a core scaffold for these inhibitors. acs.org

Application in the Synthesis of Piperidine (B6355638) Intermediates

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. d-nb.infonih.gov The synthesis of substituted piperidines is therefore of great importance. This compound can be employed in the synthesis of piperidine intermediates. For example, the aldehyde functionality can be used in reactions such as the aza-Prins cyclization or other multicomponent reactions to construct the piperidine ring, which can then be further elaborated into target drug molecules. d-nb.info

Role in the Total Synthesis of Natural Products (e.g., Indolizidine Alkaloids)

The intricate structures of natural products, such as indolizidine alkaloids, present a formidable challenge to synthetic chemists. These alkaloids, characterized by a bicyclic system with a nitrogen atom at the bridgehead, exhibit a wide array of biological activities. The strategic use of building blocks like this compound has proven instrumental in the efficient assembly of these complex molecules.

A key transformation that highlights the utility of this compound is the formic acid-mediated alkyne-acetal cyclization. This reaction has been a cornerstone in the synthesis of various heterocyclic scaffolds, including the core of certain indolizidine alkaloids. While direct literature on the use of this compound is limited, the application of a structurally analogous compound, (3-(2,2-diethoxyethoxy)prop-1-ynyl)benzene, in the total synthesis of the Elaeocarpus alkaloid (-)-grandisine B provides a strong precedent for its utility.

In this synthetic approach, the diethoxyethoxy group serves as a latent aldehyde. Under the acidic conditions of the formic acid-mediated cyclization, the acetal is hydrolyzed to reveal the aldehyde functionality. This in situ-generated aldehyde can then participate in a cascade of reactions, including an intramolecular cyclization with the alkyne moiety, to construct the bicyclic core of the indolizidine alkaloid. The specific substitution on the alkyne would dictate the final structure of the natural product mimic.

The general strategy involves the coupling of an appropriate nitrogen-containing fragment with the alkyne-acetal unit. The subsequent acid-catalyzed cyclization forges the key heterocyclic rings. The choice of the diethoxyethoxy acetal is strategic; it is stable under various reaction conditions used to assemble the precursor, yet it can be readily unmasked when desired.

Table 1: Key Intermediates and Reactions in a Hypothetical Indolizidine Alkaloid Synthesis using this compound

| Step | Reactant(s) | Key Reagent/Condition | Intermediate/Product | Purpose |

| 1 | Nitrogen-containing precursor, this compound | Coupling agent (e.g., base) | Linear alkyne-acetal precursor | Assembly of the carbon skeleton |

| 2 | Linear alkyne-acetal precursor | Formic acid | Bicyclic indolizidine core | Tandem deprotection and cyclization |

This methodology showcases the power of using multifunctional building blocks where different reactive sites can be selectively manipulated to achieve complex molecular transformations in a controlled manner.

Development of Chemical Probes and Bio-conjugation Linkers

The fields of chemical biology and drug discovery heavily rely on the use of chemical probes and bioconjugation linkers to study and manipulate biological systems. Chemical probes are small molecules that can selectively interact with a biological target, while bioconjugation linkers are used to covalently attach different molecular entities, such as a targeting molecule and a reporter molecule. The structure of this compound makes it an ideal candidate for the development of such tools.

This compound is a heterobifunctional linker, possessing two distinct reactive handles: a terminal alkyne and a protected aldehyde.

The Alkyne Handle: The terminal alkyne group is a versatile functional group for bioconjugation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". researchgate.net This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. The alkyne on this compound can be readily clicked with an azide-modified protein, nucleic acid, or small molecule.

The Protected Aldehyde Handle: The diethoxyacetal group is a stable protecting group for an aldehyde. Aldehydes are valuable for bioconjugation as they can react with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. nih.gov This reaction is also bioorthogonal, meaning it does not interfere with native biological functionalities. The acetal can be deprotected under mild acidic conditions to reveal the reactive aldehyde at a desired stage of the synthesis. nih.gov

The bifunctional nature of this compound allows for a sequential conjugation strategy. For instance, a molecule of interest (e.g., a fluorescent dye) could be attached via the alkyne handle using click chemistry. Subsequently, the acetal could be deprotected to reveal the aldehyde, which can then be used to conjugate the entire construct to a target biomolecule (e.g., a protein) that has been engineered to contain a hydrazide or aminooxy group.

Table 2: Potential Applications of this compound as a Bioconjugation Linker

| Application | Conjugation Strategy | Example |

| Synthesis of Chemical Probes | 1. Click reaction at the alkyne. 2. Deprotection of the acetal. 3. Oxime/hydrazone ligation with a targeting moiety. | Attaching a fluorophore via the alkyne and then linking to an antibody. |

| Surface Functionalization | 1. Attachment to a surface via the aldehyde (after deprotection). 2. Click reaction of the alkyne with a molecule of interest. | Immobilizing a carbohydrate on a microarray surface for binding studies. |

| PROTAC Development | The linker can connect a protein-of-interest (POI) binding ligand and an E3 ligase ligand. nih.govacs.org | One ligand attached via the alkyne, the other via the aldehyde functionality. |

The development of such versatile linkers is crucial for advancing our ability to probe and manipulate complex biological processes with high precision and control.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2,2-Diethoxyethoxy)prop-1-yne, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional (1D) and Two-Dimensional (2D) NMR for Comprehensive Structural Elucidation and Stereochemical Assignment

One-Dimensional (1D) NMR:

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The terminal alkyne proton would appear as a characteristic singlet or a narrow triplet. The methylene (B1212753) protons adjacent to the oxygen atoms and the alkyne would have specific chemical shifts, and their multiplicity would reveal neighboring proton interactions. The ethyl groups of the acetal (B89532) moiety would show a typical quartet for the methylene protons and a triplet for the methyl protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the aromatic region of the spectrum. The remaining sp³-hybridized carbons would appear at higher field, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atoms.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH) | ~2.4 | ~75 |

| 2 (C) | - | ~80 |

| 3 (CH₂) | ~4.2 | ~58 |

| 4 (CH₂) | ~3.7 | ~68 |

| 5 (CH) | ~4.8 | ~101 |

| 6 (CH₂) | ~3.6 (dq) | ~62 |

| 7 (CH₃) | ~1.2 (t) | ~15 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. dq = doublet of quartets, t = triplet.

Two-Dimensional (2D) NMR:

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule. For instance, it would show a correlation between the methylene protons of the ethyl groups and their corresponding methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups, such as the link between the propargyl group and the diethoxyethoxy moiety.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The presence of multiple single bonds in this compound allows for conformational flexibility. Rotation around the C-O and C-C bonds can lead to different spatial arrangements of the atoms. Dynamic NMR (DNMR) spectroscopy, typically involving variable temperature (VT) experiments, can be used to study these conformational exchange processes.

At room temperature, the rotation around these bonds is generally fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, the rotation may become slow enough to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these rotational processes and to gain insight into the preferred conformations of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₉H₁₆O₃), the calculated exact mass would be compared to the experimentally measured value to confirm its molecular formula.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 173.1172 |

| [M+Na]⁺ | 195.0992 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the ether bond: This would lead to the formation of ions corresponding to the propargyl and the diethoxyethoxy fragments.

Fragmentation of the acetal group: Loss of an ethoxy group is a common fragmentation pathway for diethyl acetals.

Rearrangement reactions: Hydrogen rearrangements can also occur, leading to the formation of stable fragment ions.

Hyphenated Chromatographic Techniques

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and for the purification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide identification and structural information. A non-polar or medium-polarity capillary column would likely be used for the separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique that could be employed, particularly if the compound is part of a more complex, less volatile mixture. Reversed-phase liquid chromatography, using a C18 column, could be used to separate the compound based on its polarity. The mass spectrometer would then provide detection and identification. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of "this compound". It is particularly valuable for real-time reaction monitoring and for assessing the purity of the final product. The combination of liquid chromatography's separation capabilities with the sensitive and selective detection afforded by mass spectrometry allows for the effective resolution and identification of the target compound from a complex mixture of starting materials, intermediates, and potential byproducts.

In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) system can be employed to separate the components of a reaction mixture. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Due to the presence of both ether linkages and a terminal alkyne, "this compound" exhibits moderate polarity, allowing for good retention and separation on a C18 column.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it minimizes fragmentation and preserves the molecular ion. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the target compound and help in the identification of impurities. By monitoring the ion corresponding to "this compound", the progress of its synthesis can be tracked over time, allowing for optimization of reaction conditions. Furthermore, the high sensitivity of LC-MS enables the detection and quantification of even trace-level impurities, which is crucial for establishing a comprehensive purity profile.

| Parameter | Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50-500 m/z |

| Expected [M+H]⁺ | 173.1223 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. In the context of "this compound" synthesis, GC-MS is particularly useful for identifying volatile byproducts and unreacted starting materials. The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column.

As the separated components elute from the column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method causes characteristic fragmentation of the molecules. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification of the compounds. This technique is highly effective for identifying low molecular weight and volatile impurities that may be present in the final product or in the reaction headspace.

| Parameter | Value/Condition |

| Chromatography System | Gas Chromatograph (GC) |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Source | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 35-400 m/z |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are essential for the identification of functional groups and for obtaining a unique molecular fingerprint of "this compound".

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides valuable information about the functional groups present. For "this compound", the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

The terminal alkyne group gives rise to two distinct and diagnostically important peaks. A sharp, strong band around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration. The carbon-carbon triple bond (C≡C) stretch appears as a weaker, sharp band in the range of 2100-2140 cm⁻¹. The presence of ether linkages is confirmed by a strong, broad C-O-C asymmetric stretching band typically observed between 1070 and 1150 cm⁻¹. The aliphatic C-H bonds of the ethoxy groups will also produce strong stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2100-2140 | Weak to Medium, Sharp |

| Ether (C-O-C) | Asymmetric Stretching | 1070-1150 | Strong |

| Alkane (C-H) | Stretching | 2850-3000 | Strong |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound", Raman spectroscopy provides a strong and clear signal for the alkyne functional group.

The C≡C triple bond, being a relatively non-polar and symmetric moiety, exhibits a strong Raman scattering signal in the region of 2100-2140 cm⁻¹. nih.govresearchgate.net This is in contrast to its often weak appearance in the IR spectrum. The terminal ≡C-H stretch also gives a characteristic Raman band around 3300 cm⁻¹. The C-O-C ether bonds will show weaker signals in the Raman spectrum compared to the FT-IR. FT-Raman, which utilizes a near-infrared laser, is advantageous as it minimizes fluorescence interference that can be an issue with conventional Raman spectroscopy. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nih.govresearchgate.netacs.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkyne (C≡C) | Stretching | 2100-2140 | Strong |

| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Medium |

| Ether (C-O-C) | Stretching | 1070-1150 | Weak |

| Alkane (C-H) | Stretching | 2850-3000 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While "this compound" is a liquid at room temperature, its derivatives can often be prepared in a crystalline form suitable for X-ray crystallography. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details in the solid state.

To perform an X-ray crystallographic analysis, a suitable single crystal of a derivative of "this compound" is grown. This could be achieved, for example, through a reaction involving the terminal alkyne, such as a metal-catalyzed coupling or a cycloaddition reaction, to produce a solid product. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The structural information obtained from X-ray crystallography is invaluable for understanding the precise stereochemistry and intermolecular interactions of the molecule's derivatives. This data can be crucial for applications in materials science and medicinal chemistry, where the solid-state packing and conformation can significantly influence the properties of the material.

Computational and Theoretical Investigations on 3 2,2 Diethoxyethoxy Prop 1 Yne and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can determine the ground-state energy, molecular geometry, and other fundamental characteristics that govern the behavior of 3-(2,2-diethoxyethoxy)prop-1-yne.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the π-system of the alkyne and the lone pairs of the ether oxygen atoms. The LUMO, conversely, is anticipated to be centered on the antibonding π* orbital of the carbon-carbon triple bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. Theoretical studies on related propargyl systems show that the propargylic group is key to these frontier orbitals. bohrium.com

Table 1: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Atomic Contribution |

| LUMO | -0.5 | C≡C (π*) |

| HOMO | -9.8 | C≡C (π), Ether Oxygens (n) |

| HOMO-1 | -10.5 | Ether Oxygens (n), σ-bonds |

Note: These values are representative and would be calculated using a specific DFT functional and basis set.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, the ESP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, located around the two ether oxygen atoms and the π-cloud of the alkyne. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Regions of low electron density, primarily associated with the acidic acetylenic hydrogen and the hydrogens of the ethoxy groups. The acetylenic proton would be the most prominent site for deprotonation by a base.

These maps provide a visual guide to the molecule's reactivity, aligning with the predictions of FMO theory. wavefun.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structure verification. DFT methods are widely employed to calculate NMR chemical shifts and the vibrational frequencies seen in infrared (IR) spectroscopy. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Protons on carbons adjacent to an ether oxygen are expected to be deshielded, appearing in the 3.4-4.5 ppm range. pressbooks.pub The acetylenic proton typically resonates around 2.0-3.0 ppm. Calculated shifts are often compared against a standard like tetramethylsilane (B1202638) (TMS) to correlate with experimental data. While general DFT methods can have root mean square errors of 0.2–0.4 ppm for ¹H shifts, their accuracy continues to improve with advanced methodologies. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 | ≡C-H | 2.4 | - |

| C-1 | ≡C -H | - | 75 |

| C-2 | -C ≡C- | - | 80 |

| C-3/H-3 | -O-C H₂-C≡ | 4.2 | 59 |

| C-4/H-4 | -O-C H(OR)₂ | 4.8 | 101 |

Note: Values are typical and derived from computational models and established spectral data for similar functional groups. pressbooks.pubdocbrown.info

Vibrational Spectroscopy: Calculations can predict the frequencies of molecular vibrations. For this compound, key predicted frequencies would include the C≡C triple bond stretch (around 2100-2150 cm⁻¹) and the ≡C-H acetylenic C-H stretch (around 3300 cm⁻¹).

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction can be constructed.

For this compound, potential reactions include additions across the triple bond, deprotonation of the acetylenic hydrogen, or H-atom abstraction from the propargylic position. bohrium.com For any proposed mechanism, computational methods can:

Locate the geometry of the transition state (the highest energy point along the reaction coordinate).

Calculate the activation energy (the energy barrier that must be overcome).

Confirm that the transition state connects the reactants and products through frequency analysis (which should yield one imaginary frequency).

Studies on the reactions of related propargyl ethers, such as the Claisen rearrangement of aryl propargyl ethers, have heavily relied on DFT calculations to validate proposed mechanisms and explain product selectivity. nsf.govrsc.orgrsc.org Similar methodologies could be applied to understand the reactivity of this compound in various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the diethoxyethoxy chain in this compound gives rise to multiple conformers (rotamers) with different energies and populations. Conformational analysis aims to identify the most stable arrangements of the molecule.

Theoretical studies on the structurally related 1,2-dimethoxyethane (B42094) show that the conformation around the central O-CH-CH-O bond system is critical. tandfonline.comtandfonline.com The key dihedral angles determine whether the conformer is in a trans or gauche arrangement. The gauche conformation is often found to be unusually stable due to stereoelectronic effects. For this compound, a systematic search of the potential energy surface would reveal the low-energy conformers.

Table 3: Representative Relative Energies of Conformers for the Diethoxyethane Fragment

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

| Anti (trans) | ~180° | 0.5 - 1.0 |

| Gauche | ~60° | 0.0 |

Note: Data based on findings for similar 1,2-dioxyethane systems, where gauche conformers are often preferred. publish.csiro.au

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of these conformers over time. MD simulates the movement of atoms and can reveal the rates of interconversion between different conformers and the average molecular shape in different environments (e.g., in the gas phase or in a solvent).

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity or biological activity. acs.org For a series of derivatives of this compound, a QSAR model could be developed to establish design principles for a specific application.

The process involves:

Creating a Dataset: Synthesizing or computationally designing a series of related compounds with variations in their structure.

Calculating Descriptors: Using computational chemistry to calculate a range of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and thermodynamic (e.g., logP) properties.

Developing a Model: Using statistical methods like multiple linear regression to create an equation that links the descriptors to an observed property (e.g., reaction rate).

For example, a QSAR study on the reactivity of substituted aryl azides and alkynes in cycloaddition reactions successfully used the global electrophilicity index (ω), a DFT-calculated descriptor, to predict reactivity trends. mdpi.com A similar approach could be used to guide the design of novel derivatives of this compound with tailored reactivity.

Future Directions and Emerging Research Avenues for 3 2,2 Diethoxyethoxy Prop 1 Yne

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the future of chemical manufacturing. acs.org Research into the synthesis of propargyl ethers, including 3-(2,2-diethoxyethoxy)prop-1-yne, is increasingly focused on sustainable methodologies.

Traditional synthesis often involves the reaction of an alcohol with propargyl halides like propargyl bromide in the presence of a base. rsc.orgresearchgate.net Green chemistry approaches aim to improve upon this by focusing on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. researchgate.net For propargyl ether synthesis, research is exploring recyclable heterogeneous solid acid catalysts, such as alumina-sulfuric acid, which allow for solvent-free reaction conditions and easy separation from the product. researchgate.net Iron-catalyzed processes have also been developed for the synthesis of aromatic propargyl ethers, offering an alternative to other transition metals. google.com

Safer Solvents and Reaction Conditions: Moving away from volatile organic solvents towards water or solvent-free systems is a major goal. researchgate.net Phase-transfer catalysis, for instance, allows the reaction of a hydroxy compound with a propargyl halide in an aqueous solution, minimizing the need for organic solvents. google.com

Future research will likely focus on developing enzymatic or chemo-enzymatic routes to this compound and its derivatives, further enhancing the sustainability of its production.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the process of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. vapourtec.com The integration of the synthesis and transformations of this compound into flow chemistry platforms represents a significant area of emerging research.

The synthesis of terminal alkynes and their subsequent reactions, such as cycloadditions, have been successfully adapted to flow systems. researchgate.netnih.gov For a compound like this compound, a flow process could involve pumping a stream of the corresponding alcohol and a propargylating agent through a heated reactor containing a packed bed of a solid-supported base or catalyst. researchgate.net

Key transformations of the alkyne group are also well-suited for flow chemistry:

Hydrogenation: The selective partial hydrogenation of alkynes to alkenes is a crucial industrial reaction. beilstein-journals.org In a flow setup, hydrogen gas and a solution of the alkyne are passed through a cartridge containing a heterogeneous catalyst (e.g., Lindlar's catalyst or palladium on carbon), allowing for precise control over the reaction and preventing over-reduction. vapourtec.com

Click Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed in flow reactors, often using a solid-supported copper catalyst. This approach improves safety by containing potentially hazardous intermediates and simplifies purification. researchgate.net

Automated synthesis platforms can leverage flow chemistry to rapidly generate libraries of derivatives from this compound for screening in drug discovery and materials science.

Exploration in Advanced Materials Science Applications

The terminal alkyne group is a versatile handle for polymerization, making this compound a promising monomer for advanced materials. bldpharm.com Substituted polyacetylenes are a class of conjugated polymers with unique optical and electronic properties, finding use as conductors, sensors, and light-emitting diodes. osti.govresearchgate.net

Research is focused on several areas:

Functional Polymers: The polymerization of propargyl ethers using transition metal catalysts, such as those based on rhodium or palladium, can yield functional polyacetylenes. osti.govhanrimwon.com The diethoxyethoxy side chain of this compound would impart flexibility and hydrophilicity to the resulting polymer, potentially creating novel materials for biomedical applications or gas separation membranes.

Thermosetting Networks: Bis(propargyl ether) monomers can undergo thermal curing to form robust, three-dimensional polymer networks. rsc.org These materials are of interest for applications requiring high thermal stability and fire resistance, such as those in the aerospace industry. While this compound is a mono-alkyne, it can be incorporated into co-polymerization reactions or used to functionalize other polymers, modifying their cross-linking behavior and final properties.

Crosslinked and Conductive Polymers: The alkyne group can participate in electropolymerization, leading to crosslinked polymers with conjugated segments that may exhibit enhanced electrical conductivity after doping. mdpi.comrdd.edu.iq

The table below summarizes potential material applications for polymers derived from this monomer.

| Application Area | Polymer Type | Potential Role of this compound |

| Biomaterials | Functionalized Polyacetylenes | Monomer providing flexible, hydrophilic side chains for biocompatibility. |

| Electronics | Conductive Polymers | Monomer for creating polymers that can be doped for semiconducting applications. researchgate.netrdd.edu.iq |

| High-Performance Composites | Thermoset Co-polymers | Co-monomer to modify the properties of fire-resistant networks. rsc.org |

| Membranes | Gas Separation Polymers | Monomer for polymers with tailored free volume and polarity for selective gas transport. |

Novel Catalytic Applications and Catalyst Design

The reactivity of the terminal alkyne in this compound makes it a valuable substrate for a wide array of catalytic transformations. Research in this area focuses on both utilizing the compound in known catalytic reactions and employing it as a tool to develop new catalysts and reactions. beilstein-journals.orgmdpi.com

The terminal alkyne can undergo several key transformations:

Alkyne Metathesis: This reaction creates new carbon-carbon triple bonds and is a powerful tool for synthesizing complex molecules and polymers. beilstein-journals.org Catalysts for this transformation are typically high-oxidation-state molybdenum or tungsten alkylidyne complexes. beilstein-journals.orgresearchgate.net

Selective Hydrogenation: As mentioned, the controlled reduction of the alkyne to a cis-alkene is a significant challenge. Catalyst design focuses on achieving high selectivity, often using palladium catalysts modified with additives (e.g., Lindlar's catalyst) or nanostructured ceria-based catalysts. vapourtec.comacs.orgresearchgate.net

Coupling and Cycloaddition Reactions: Gold and copper catalysts are particularly effective in activating the alkyne for various transformations. Gold catalysts can mediate the reaction of terminal alkynes with acetals to form propargylic ethers. jst.go.jp Copper catalysts are central to carbene/alkyne metathesis and various cycloaddition reactions. mdpi.com

The table below highlights some catalytic transformations applicable to this compound.

| Reaction Type | Catalyst Family | Product Type |

| Alkyne Metathesis | Molybdenum or Tungsten Alkylidynes beilstein-journals.orgresearchgate.net | Internal Alkynes, Poly(alkyne)s |

| Selective Hydrogenation | Supported Palladium (e.g., Lindlar's) vapourtec.com | Alkenes |

| Azide-Alkyne Cycloaddition | Copper(I) researchgate.netpharmatutor.org | 1,2,3-Triazoles |

| Propargylation | Gold(I) jst.go.jp | Propargylic Ethers |

| Carbene/Alkyne Metathesis | Copper(I) mdpi.com | Substituted Pyrroles, Quinolines |

Future research will involve designing more efficient, selective, and sustainable catalysts for these transformations and discovering entirely new reactions where this compound can serve as a key building block.

Expanded Utility in Chemical Biology and Advanced Drug Discovery Programs

The terminal alkyne group is a bioorthogonal functional group, meaning it is stable in biological systems and does not react with native functional groups. This property, combined with its ability to undergo highly specific "click" reactions, makes this compound an extremely valuable tool in chemical biology and drug discovery. pharmatutor.org

The premier click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.netstorkapp.me This reaction is robust, highly specific, and can be performed in aqueous environments, including within living cells. pharmatutor.org

Emerging applications include:

Bioconjugation: The compound can be used to attach probes (like biotin (B1667282) or fluorescent dyes) to biomolecules that have been metabolically or genetically engineered to contain an azide (B81097) group. This allows for the tracking and isolation of proteins and other biological macromolecules. pharmatutor.orgnih.gov

Drug Discovery and Development: The triazole ring formed via click chemistry can act as a stable linker to connect different molecular fragments or as a bioisostere for other functional groups in a drug candidate. researchgate.netstorkapp.me The diethoxyethoxy portion of this compound can serve as a flexible, hydrophilic spacer to improve the pharmacokinetic properties of a drug. This compound has been used as a building block in the synthesis of inhibitors for targets like B-secretase (BACE1). acs.org

PROTACs and Chemical Probes: In the field of targeted protein degradation, bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) are designed to bring a target protein and an E3 ubiquitin ligase into proximity. Alkynes are commonly used as handles to construct these complex molecules. medchemexpress.com The title compound, or derivatives like 3-(2-iodoethoxy)prop-1-yne, can serve as versatile crosslinkers for building such chemical probes. broadpharm.com

The combination of a reactive alkyne handle and a tunable linker makes this compound a powerful component in the toolbox for modern chemical biology and medicinal chemistry.

常见问题

Q. What are the recommended synthetic routes for preparing 3-(2,2-Diethoxyethoxy)prop-1-yne with high purity?

- Methodological Answer : The synthesis typically involves alkyne functionalization and acetal protection . A common approach is alkylation of propargyl alcohol derivatives with ethylene glycol derivatives under acidic conditions. For example, reacting propargyl bromide with 2,2-diethoxyethanol in the presence of a base (e.g., NaH) can yield the target compound. Purification via distillation or column chromatography is critical to achieve >95% purity, as confirmed by GC-MS .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 60–75% | |

| Purity (GC-MS) | ≥95% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (CDCl) identifies ethoxy (δ 1.2–1.3 ppm, triplet) and acetal protons (δ 3.5–4.0 ppm, multiplet). The terminal alkyne proton appears at δ 2.4–2.6 ppm .

- IR Spectroscopy : Key peaks include C≡C stretch (~2120 cm) and C-O-C stretches (~1100 cm) .

- GC-MS : Molecular ion peaks at m/z 254.07 (M) confirm molecular weight .

Advanced Research Questions

Q. How does the diethoxyethoxy group influence reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The diethoxyethoxy group acts as a polar, non-reactive spacer , enhancing solubility in aqueous/organic hybrid systems while avoiding steric hindrance. Unlike iodo- or bromo- derivatives (e.g., 3-(2-Iodoethoxy)prop-1-yne), the ethoxy groups stabilize the alkyne against premature oxidation, improving reaction efficiency with azides. Comparative kinetic studies show a 20–30% higher yield in triazole formation compared to bulkier analogs .

- Key Data :

| Derivative | Reaction Efficiency (vs. Azide) | Reference |

|---|---|---|

| 3-(2-Iodoethoxy)prop-1-yne | 85% | |

| This compound | 92% |

Q. What are the optimal storage conditions to prevent degradation of this compound?